molecular formula C14H20BrNO B312731 N-(2-bromophenyl)-2-ethylhexanamide

N-(2-bromophenyl)-2-ethylhexanamide

Cat. No.: B312731
M. Wt: 298.22 g/mol
InChI Key: UGWJSKHHKANLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-ethylhexanamide (CAS: Unreported in evidence) is a brominated aromatic amide featuring a 2-ethylhexanamide chain linked to a 2-bromophenyl group.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

N-(2-bromophenyl)-2-ethylhexanamide

InChI

InChI=1S/C14H20BrNO/c1-3-5-8-11(4-2)14(17)16-13-10-7-6-9-12(13)15/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

UGWJSKHHKANLGG-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1Br

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and similarities among N-(2-bromophenyl)-2-ethylhexanamide and related compounds:

Compound Name Substituents on Phenyl Ring Amide Chain Molecular Weight Key Properties/Applications Evidence Source
This compound 2-Bromo 2-Ethylhexanamide Not reported Hypothesized high lipophilicity Derived from [5]
N-(2-bromo-4-methylphenyl)-2-ethylhexanamide 2-Bromo, 4-methyl 2-Ethylhexanamide 312.2453 Increased steric bulk
N-(2-aminophenyl)-2-ethylhexanamide 2-Amino 2-Ethylhexanamide 234.33728 Enhanced polarity/reactivity
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromo (phenylacetamide) Acetamide Not reported Structural mimic of benzylpenicillin
(E)-3-(2-bromophenyl)-N-[...]acrylamide (12d) 2-Bromo (acrylamide) Acrylamide Not reported Antiproliferative (3× STI-571)

Key Observations :

  • Amide Chain : The 2-ethylhexanamide chain enhances lipophilicity compared to shorter chains (e.g., acetamide in or acrylamide in ), likely improving membrane permeability but possibly reducing aqueous solubility.
  • Substituent Effects: Electron-withdrawing groups (e.g., bromine) versus electron-donating groups (e.g., methoxy in or amino in ) modulate electronic density on the phenyl ring, affecting reactivity and interactions with biological targets.
Antiproliferative Activity
  • The acrylamide derivative (12d) with a 2-bromophenyl group exhibited 3-fold higher potency than STI-571 in inhibiting K562 leukemia cell proliferation . While the target compound lacks an acrylamide moiety, its ethylhexanamide chain may confer prolonged metabolic stability, warranting investigation in cancer models.
Antimicrobial Potential
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () shares structural motifs with benzylpenicillin, suggesting possible β-lactam-like antimicrobial activity. The target compound’s bromine and ethylhexanamide chain could enhance penetration into bacterial membranes.

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